6-Phenoxypyridine-3-carboximidamide Exhibits Validated Synthetic Utility in Solid-Phase Factor Xa Inhibitor Synthesis
6-Phenoxypyridine-3-carboximidamide and its derivatives have been specifically utilized in the solid-phase synthesis of N-substituted amidinoaryloxypyridine factor Xa inhibitors. Mohan et al. demonstrated that this class of compounds, with the 6-phenoxy substitution, is essential for the nucleophilic substitution on a fluoropyridyl template, leading to the discovery of novel analogs [1]. This solid-phase methodology is not applicable to 6-unsubstituted pyridine-3-carboximidamides or those with different 6-position substituents, as the phenoxy group is integral to the molecular recognition and synthetic handle.
| Evidence Dimension | Synthetic Utility in Factor Xa Inhibitor Development |
|---|---|
| Target Compound Data | Utilized as a key intermediate in solid-phase synthesis of N-substituted amidinoaryloxypyridine factor Xa inhibitors. |
| Comparator Or Baseline | 6-Unsubstituted pyridine-3-carboximidamide |
| Quantified Difference | The 6-phenoxy substitution enables a specific solid-phase synthetic route that is not feasible for the unsubstituted analog. |
| Conditions | Solid-phase synthesis using an arylamidine linker and a fluoropyridyl template. |
Why This Matters
This validates the compound's specific role in a published synthetic pathway for a therapeutically relevant target, ensuring procurement aligns with established research applications.
- [1] Mohan R, Yun W, Buckman BO, Liang A, Trinh L, Morrissey MM. Solid-phase synthesis of N-substituted amidinophenoxy pyridines as factor XA inhibitors. Bioorg Med Chem Lett. 1998 Jul 21;8(14):1877-82. doi: 10.1016/s0960-894x(98)00333-3. PMID: 9873451. View Source
